Sunirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

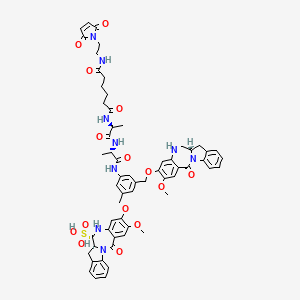

Sunirine: is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its role as a first-in-class antibody-drug conjugate targeting CD123, a protein overexpressed in several hematological malignancies, including acute myeloid leukemia . This compound is composed of a high-affinity CD123 antibody, a cleavable linker, and an indolinobenzodiazepine pseudodimer payload .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sunirine involves several key steps:

Antibody Production: The high-affinity CD123 antibody is produced using recombinant DNA technology in mammalian cell cultures.

Linker Attachment: A cleavable linker is chemically attached to the antibody. This linker is designed to release the payload upon reaching the target cells.

Payload Conjugation: The indolinobenzodiazepine pseudodimer payload is conjugated to the linker. .

Industrial Production Methods: Industrial production of this compound involves large-scale cell culture systems for antibody production, followed by chemical conjugation processes to attach the linker and payload. The entire process is carried out under stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Sunirine undergoes several types of chemical reactions, including:

Oxidation: The indolinobenzodiazepine pseudodimer can undergo oxidation reactions, which may affect its potency.

Reduction: Reduction reactions can occur at the cleavable linker, potentially impacting the release of the payload.

Substitution: The antibody component can undergo substitution reactions, particularly at the amino acid residues involved in the conjugation process

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Various chemical reagents used in peptide synthesis, such as carbodiimides

Major Products: The major products formed from these reactions include modified forms of this compound with altered biological activity. These modifications can impact the efficacy and safety profile of the compound .

Scientific Research Applications

Sunirine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.

Biology: Investigated for its role in targeting CD123-positive cells and its effects on cellular pathways.

Medicine: Under clinical development for the treatment of hematological malignancies such as acute myeloid leukemia and blastic plasmacytoid dendritic cell neoplasm

Industry: Utilized in the development of targeted cancer therapies and as a tool for drug delivery research

Mechanism of Action

Sunirine exerts its effects through a multi-step mechanism:

Target Binding: The high-affinity CD123 antibody component binds to CD123-expressing cells.

Internalization: The antibody-drug conjugate is internalized by the target cells.

Payload Release: The cleavable linker is degraded within the target cells, releasing the indolinobenzodiazepine pseudodimer payload.

DNA Alkylation: The released payload alkylates DNA, causing single-strand breaks and leading to cell death

Molecular Targets and Pathways:

CD123: The primary target of this compound.

DNA: The indolinobenzodiazepine pseudodimer payload targets DNA, leading to cell death.

Cellular Pathways: Involves pathways related to DNA damage response and apoptosis

Comparison with Similar Compounds

Sunirine is unique compared to other antibody-drug conjugates due to its specific targeting of CD123 and its novel indolinobenzodiazepine pseudodimer payload. Similar compounds include:

Brentuximab Vedotin: Targets CD30 and uses a monomethyl auristatin E payload.

Trastuzumab Emtansine: Targets HER2 and uses a maytansinoid payload.

Inotuzumab Ozogamicin: Targets CD22 and uses a calicheamicin payload

Uniqueness:

Target Specificity: this compound specifically targets CD123, which is overexpressed in certain hematological malignancies.

Payload: The indolinobenzodiazepine pseudodimer payload is designed to alkylate DNA without crosslinking, reducing toxicity to normal cells

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

CAS No. |

2058075-35-5 |

|---|---|

Molecular Formula |

C60H63N9O15S |

Molecular Weight |

1182.3 g/mol |

IUPAC Name |

(12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acid |

InChI |

InChI=1S/C60H63N9O15S/c1-33(63-53(71)16-10-9-15-52(70)61-19-20-67-54(72)17-18-55(67)73)56(74)64-34(2)57(75)65-39-22-35(31-83-50-28-43-41(26-48(50)81-3)59(76)68-40(30-62-43)24-37-11-5-7-13-45(37)68)21-36(23-39)32-84-51-29-44-42(27-49(51)82-4)60(77)69-46-14-8-6-12-38(46)25-47(69)58(66-44)85(78,79)80/h5-8,11-14,17-18,21-23,26-29,33-34,40,47,58,62,66H,9-10,15-16,19-20,24-25,30-32H2,1-4H3,(H,61,70)(H,63,71)(H,64,74)(H,65,75)(H,78,79,80)/t33-,34-,40-,47-,58-/m0/s1 |

InChI Key |

ULMLCLUWGHVNGG-ZVGXFVMESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N[C@H]([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.